(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide CAS number and identifiers
(S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide CAS number and identifiers
Title: (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS 1308468-13-4): A Technical Guide on its Structural Properties, Synthesis, and Applications in Asymmetric Catalysis
Executive Summary
As a Senior Application Scientist, I frequently evaluate chiral building blocks that bridge the gap between structural rigidity and catalytic flexibility. (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide (CAS 1308468-13-4) represents a highly specialized class of amino acid-derived polydentate ligands. By combining the natural stereocenter of L-valine with a synthetic N-methyl-picolyl amide moiety, this molecule acts as an exceptional tridentate ligand for transition-metal-catalyzed asymmetric transformations and directed C-H functionalizations. This whitepaper deconstructs its physiochemical profile, synthetic causality, and implementation in self-validating experimental workflows.
Molecular Identity & Physiochemical Profiling
Accurate identification and baseline characterization are the first steps in any rigorous chemical workflow. The compound is commercially available through specialized chemical vendors for advanced R&D applications[1].
Table 1: Core Identifiers and Predicted Properties
| Parameter | Value / Description |
| IUPAC Name | (2S)-2-amino-N,3-dimethyl-N-(pyridin-2-ylmethyl)butanamide |
| CAS Registry Number | 1308468-13-4 |
| Molecular Formula | C12H19N3O |
| Molecular Weight | 221.30 g/mol |
| SMILES String | CC(C)C(N(C)CC1=NC=CC=C1)=O |
| Stereochemistry | (S)-configuration (derived from L-Valine) |
| Coordination Sites | Primary amine (-NH2), Amide Carbonyl (C=O), Pyridine Nitrogen |
Structural and Mechanistic Rationale
The architectural design of CAS 1308468-13-4 is not arbitrary; every functional group serves a distinct mechanistic purpose in coordination chemistry. Polydentate nitrogen donor ligands containing the pyridin-2-ylmethyl motif are known to be highly effective in stabilizing transition metals for complex catalytic cycles[2].
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The L-Valine Core (Steric Director): The isopropyl side chain provides critical facial shielding. In an octahedral or square planar metal complex, this bulky group projects outward, blocking one trajectory of incoming substrates and thereby inducing high enantiomeric excess (ee) in the product.
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The N-Methyl Amide (Conformational Lock): Standard secondary amides can deprotonate or act as hydrogen-bond donors, leading to off-target background reactions. N-methylation eliminates the acidic proton and restricts rotation around the C-N bond. This forces the amide into a rigid rotameric state, tightening the catalytic pocket.
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The Picolyl Group (Electronic Anchor): The pyridine ring is a robust σ-donor and π-acceptor. The methylene spacer allows the formation of a thermodynamically stable chelate ring with metals like Cu(II), Ru(II), or Ir(III). Such bidentate and tridentate directing groups are crucial for regioselective C-H functionalization and hydroxylation reactions[3].
Caption: Tridentate coordination model and steric shielding mechanism in catalysis.
Synthetic Workflow & Causality
The de novo synthesis of this ligand requires strict control over stereointegrity. The following protocol outlines the coupling of Boc-L-Valine with N-methyl-1-(pyridin-2-yl)methanamine.
Caption: Synthetic workflow for (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide.
Methodology 1: Synthesis of CAS 1308468-13-4
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Amide Coupling: Dissolve 1.0 eq of Boc-L-Valine in anhydrous DMF at 0 °C. Add 1.2 eq of HATU and 3.0 eq of DIPEA.
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Causality: HATU is specifically chosen over standard EDC/HOBt because the α-carbon of valine is highly sterically hindered. HATU accelerates the formation of the active ester, minimizing the residence time of the intermediate and thereby preventing base-catalyzed epimerization (racemization) at the chiral center.
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Amine Addition: Slowly add 1.1 eq of N-methyl-1-(pyridin-2-yl)methanamine. Allow the reaction to warm to room temperature and stir for 12 hours.
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Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
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Deprotection: Dissolve the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.
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Causality: TFA provides clean, orthogonal cleavage of the Boc group without hydrolyzing the newly formed amide bond or protonating the pyridine ring irreversibly (post-neutralization).
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Free-Basing: Concentrate the mixture, neutralize with 1M NaOH to pH 10, and extract with DCM to yield the free amine.
Application: Preparation of a Chiral Cu(II) Catalyst Complex
Once synthesized, the ligand must be complexed to a transition metal to form the active catalytic species.
Methodology 2: Cu(II) Complexation
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Preparation: In a glovebox, dissolve 1.0 eq of (S)-2-Amino-3,N-dimethyl-N-pyridin-2-ylmethyl-butyramide in anhydrous methanol.
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Metalation: Add 1.0 eq of Copper(II) triflate[Cu(OTf)2] dropwise as a solution in methanol.
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Causality: The triflate anion is weakly coordinating. This is a deliberate choice; it ensures that the triflate easily dissociates in solution, allowing the tridentate ligand to fully occupy the equatorial sites of the Cu(II) center while leaving the axial sites vacant for substrate coordination during the catalytic cycle.
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Isolation: Stir for 2 hours, concentrate under reduced pressure, and precipitate the deep blue/green complex using diethyl ether.
Analytical Validation (Self-Validating Protocols)
A protocol is only as good as its validation. To ensure the integrity of the synthesized ligand and complex, the following self-validating checks must be performed:
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Chiral HPLC: Run the final free amine on a Chiralpak AD-H column (Hexane/IPA gradient).
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Validation Check: A single peak confirms that the use of HATU successfully prevented racemization. If a secondary peak appears, the coupling temperature was too high or the base (DIPEA) was too strong.
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1H NMR Spectroscopy (400 MHz, CDCl3):
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Validation Check: Look for the diastereotopic splitting of the methylene protons (-CH2-) situated between the pyridine ring and the amide nitrogen. Because they are adjacent to the fixed chiral center of the valine core, they will appear as two distinct doublets (an AB spin system) rather than a singlet. This confirms both the structural identity and the restricted rotation induced by the N-methyl group.
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References
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Hage, R., & Roelofsen, Y. (2019). The Evolution of Catalysis for Alkyd Coatings: Responding to Impending Cobalt Reclassification with Very Active Iron and Manganese Catalysts, Using Polydentate Nitrogen Donor Ligands. Catalysts, 9(10), 825. [Link]
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Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]
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Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium- and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
